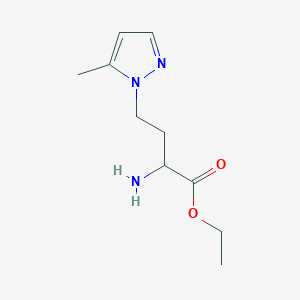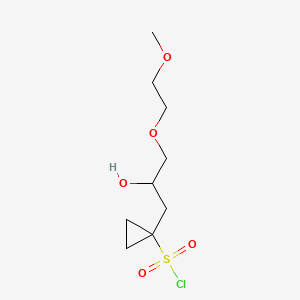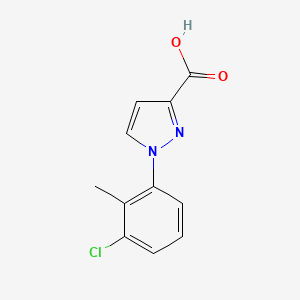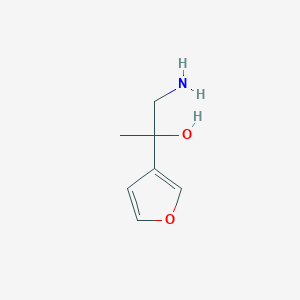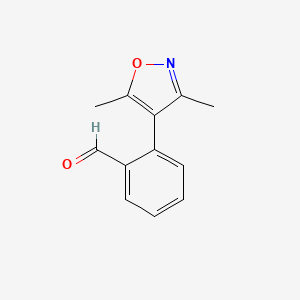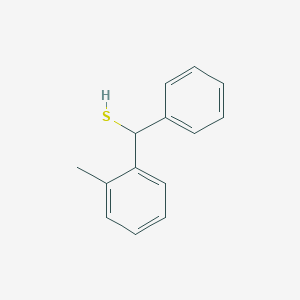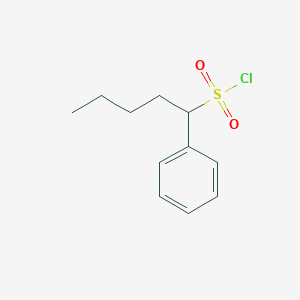
1-Phenylpentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpentane-1-sulfonyl chloride is an organic compound characterized by the presence of a phenyl group attached to a pentane chain, which is further bonded to a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpentane with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the corresponding sulfonic acid or its salts to produce the desired sulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of sulfonic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl chloride group to a sulfonyl hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Products: The primary product of oxidation is the corresponding sulfonic acid.
Reduction Products: The reduction typically yields sulfonyl hydrides or related compounds.
Scientific Research Applications
1-Phenylpentane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: It serves as a building block in the synthesis of sulfonamide drugs, which are used to treat bacterial infections.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1-phenylpentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion. This mechanism is fundamental to its use in various chemical reactions and applications .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but with a benzene ring instead of a phenylpentane chain.
Toluene-4-sulfonyl Chloride: Contains a toluene group instead of a phenylpentane chain.
Methanesulfonyl Chloride: Features a methane group instead of a phenylpentane chain.
Uniqueness: 1-Phenylpentane-1-sulfonyl chloride is unique due to its longer alkyl chain, which can influence its reactivity and solubility properties. This makes it particularly useful in applications where longer alkyl chains are desired for improved interaction with other molecules or materials .
Properties
Molecular Formula |
C11H15ClO2S |
|---|---|
Molecular Weight |
246.75 g/mol |
IUPAC Name |
1-phenylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-2-3-9-11(15(12,13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
SDUJBCVKSFROJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)
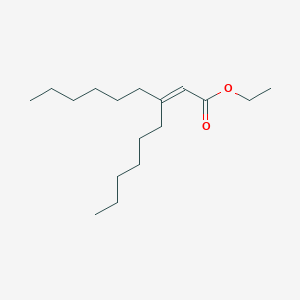
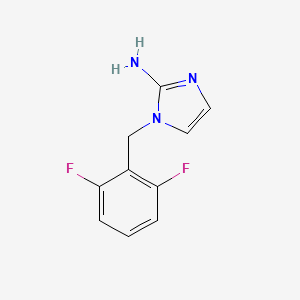
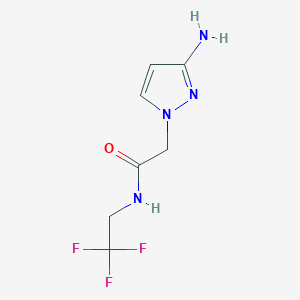
![N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)

